REACTION_CXSMILES
|
[C:1]([OH:6])(=O)[C:2]([CH3:4])=[O:3].S(Cl)(Cl)=O.[C:11]([C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][C:14]=1[C:20]([F:23])([F:22])[F:21])#[N:12]>CC(N(C)C)=O.CCOCC>[C:11]([C:13]1[CH:19]=[CH:18][C:16]([NH:17][C:1](=[O:6])[C:2](=[O:3])[CH3:4])=[CH:15][C:14]=1[C:20]([F:21])([F:22])[F:23])#[N:12]
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Name
|
|
Quantity
|
3 mL
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Type
|
reactant
|
Smiles
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C(C(=O)C)(=O)O
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=C(C=C(N)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted 3 times with saturated NaHCO3 and 4 times with cold saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
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Type
|
CUSTOM
|
Details
|
The product was purified by silica gel chromatography (ethyl acetate/hexanes [1/1])
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(C=C(C=C1)NC(C(C)=O)=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |